molecular formula C5HClIN3 B8655577 3-Chloro-6-iodopyrazine-2-carbonitrile

3-Chloro-6-iodopyrazine-2-carbonitrile

Cat. No. B8655577
M. Wt: 265.44 g/mol
InChI Key: UFTSPZWLJMPOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-iodopyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5HClIN3 and its molecular weight is 265.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-iodopyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-iodopyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-6-iodopyrazine-2-carbonitrile

Molecular Formula

C5HClIN3

Molecular Weight

265.44 g/mol

IUPAC Name

3-chloro-6-iodopyrazine-2-carbonitrile

InChI

InChI=1S/C5HClIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H

InChI Key

UFTSPZWLJMPOKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

64.3 ml of hydrochloric acid is added at −5° C. to 7.7 g (31.3 mmol) of 3-amino-6-iodopyrazine-2-carbonitrile. At this temperature, a sodium nitrite solution (4.32 g, 62.6 mmol) dissolved in 9 ml of water is added to the reaction mixture and is stirred for 4 hours at −50° C. and then at room temperature overnight. Another equivalent of sodium nitrite is added to the reaction mixture and the precipitate formed is filtered, rinsed with water and dried at 50° C. to yield 3.65 g (44%) of 3-chloro-6-iodopyrazine-2-carbonitrile in the form of a beige solid.
Quantity
64.3 mL
Type
reactant
Reaction Step One
Quantity
31.3 mmol
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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